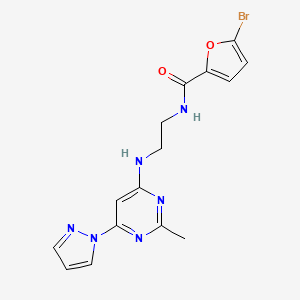

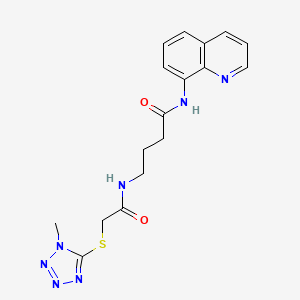

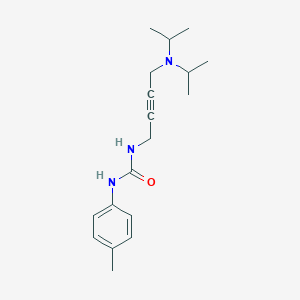

ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based compound. Pyrazole-based compounds are known for their diverse pharmacological effects . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis

The molecular structure of ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate and similar compounds can be characterized using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

Pyrazole-based compounds, including ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, have been found to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . They can also participate in various other chemical reactions, depending on the substituents present .Scientific Research Applications

Ethyl Acetate Production and Applications

Ethyl acetate is extensively utilized as a solvent in the production of paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors, including decaffeination processes. Research into ethyl acetate production highlights the application of various process intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, which offer several advantages over traditional processes by overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).

Pyrazole Derivatives in Medicinal Chemistry

The pyrazole moiety is a critical pharmacophore in numerous biologically active compounds, playing a pivotal role in combinatorial as well as medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine, under various conditions including microwave irradiation. This highlights the versatility and significance of pyrazole derivatives in designing biologically active agents (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Target of Action

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, is a compound that has been synthesized and studied for its potential biological activities . . It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some compounds with a pyrazole moiety are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .

Biochemical Pathways

For instance, some pyrazole derivatives have been reported to have antileishmanial and antimalarial activities, suggesting that they may interfere with the biochemical pathways of these parasites .

Pharmacokinetics

For instance, the solubility of a compound in water and other polar solvents can influence its absorption and distribution in the body .

Result of Action

Compounds with similar structures have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGWPYTXLOLLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)